molecular formula C12H8N4O4S B13797045 Hydantoin, 1-(4-(p-nitrophenyl)-2-thiazolyl)- CAS No. 78140-08-6

Hydantoin, 1-(4-(p-nitrophenyl)-2-thiazolyl)-

Cat. No.: B13797045
CAS No.: 78140-08-6
M. Wt: 304.28 g/mol
InChI Key: LWLAPCJDLIQABQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-(p-Nitrophenyl)-2-thiazolyl)hydantoin is a heterocyclic compound featuring a hydantoin core (a five-membered ring containing two nitrogen atoms and a ketone group) linked to a 2-thiazolyl moiety substituted with a p-nitrophenyl group. The nitro (-NO₂) substituent at the para position of the phenyl ring introduces strong electron-withdrawing effects, which can influence the compound’s reactivity, solubility, and biological interactions.

Properties

CAS No.

78140-08-6

Molecular Formula

C12H8N4O4S

Molecular Weight

304.28 g/mol

IUPAC Name

1-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]imidazolidine-2,4-dione

InChI

InChI=1S/C12H8N4O4S/c17-10-5-15(11(18)14-10)12-13-9(6-21-12)7-1-3-8(4-2-7)16(19)20/h1-4,6H,5H2,(H,14,17,18)

InChI Key

LWLAPCJDLIQABQ-UHFFFAOYSA-N

Canonical SMILES

C1C(=O)NC(=O)N1C2=NC(=CS2)C3=CC=C(C=C3)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Preparation Methods of Hydantoin, 1-(4-(p-nitrophenyl)-2-thiazolyl)-

General Synthetic Strategy

The synthesis of Hydantoin, 1-(4-(p-nitrophenyl)-2-thiazolyl)- typically involves:

  • Formation of the thiazole ring substituted with a p-nitrophenyl group.
  • Introduction of the hydantoin moiety via condensation or cyclization reactions.
  • Use of α-bromoketones or phenacyl bromides as key intermediates.
  • Condensation with hydrazine derivatives or thiosemicarbazides to form hydrazinyl-thiazole intermediates.
  • Final cyclization or condensation with appropriate acids or aldehydes to yield the hydantoin structure.

Specific Synthetic Routes

Hantzsch-type Reaction Route

One well-documented approach involves a Hantzsch-type reaction between α-bromoketones and thiosemicarbazide to generate hydrazinyl-thiazole intermediates, followed by condensation with nitrophenyl-substituted pyruvic acids to form the target hydantoin derivative.

  • Step 1: α-Bromination of bicyclic ketones to obtain phenacyl bromides.
  • Step 2: Reaction of phenacyl bromides with thiosemicarbazide in anhydrous solvents (e.g., dioxane) at elevated temperatures (~80 °C) to yield hydrazinyl-thiazoles.
  • Step 3: Condensation of hydrazinyl-thiazoles with o-nitrophenylpyruvic acid under reflux or suitable conditions to afford the hydantoin derivative.

This method yields moderate to good product yields (35–40%) and allows for structural modifications by varying the substituents on the aromatic rings or the thiazole moiety.

Example Data Table: Synthesis Yields and Conditions

Step Reagents/Conditions Product Intermediate Yield (%) Notes
1 α-Bromination of bicyclic ketone (e.g., 9a) Phenacyl bromide (e.g., 10a) >80 Use of bromine or NBS
2 Reaction with thiosemicarbazide in dioxane Hydrazinyl-thiazole (e.g., 11a) 35–40 80 °C for 1 h, then RT 48 h
3 Condensation with o-nitrophenylpyruvic acid Hydantoin derivative (e.g., 13a) Moderate Reflux or room temperature

Sources:

Solvent-Free Mechanochemical Synthesis

A greener, solvent-free mechanochemical approach has been reported for related p-nitrophenyl hydrazones, which are precursors or analogs to hydantoin derivatives. This method involves grinding equimolar amounts of p-nitrophenyl hydrazine and aromatic aldehydes at room temperature without catalysts or solvents.

  • Reaction time: 2–5 minutes.
  • Workup: Washing with cold 2 M hydrochloric acid, distilled water, and ethanol.
  • Yields: Moderate to high (30–57%).
  • Advantages: Eco-friendly, rapid, catalyst-free, simple purification.

Although this method is primarily for hydrazones, similar mechanochemical principles could be adapted for hydantoin derivatives synthesis involving condensation steps.

Example Data Table: Solvent-Free Synthesis of p-Nitrophenyl Hydrazones

Product Aldehyde Used Yield (%) Reaction Time (min) Purification Method
3a 2,4-Dichlorobenzaldehyde 57.28 2 Acid wash, water, ethanol
3b 3,4,5-Trimethoxybenzaldehyde 30.51 5 Acid wash, water, ethanol
3c 3,5-Dichlorobenzaldehyde 32.69 3 Acid wash, water, ethanol

Source:

Mechanochemical Monitoring and Reaction Insights

Advanced analytical techniques such as in situ Raman spectroscopy have been employed to monitor mechanochemical reactions involving hydantoin derivatives or related compounds. These studies reveal:

  • The reaction proceeds without additional acid catalysts.
  • Key vibrational bands (e.g., ν(C=O), ν(N–N), ν(C=N)) change during the reaction, indicating intermediate formation.
  • The mechanochemical method allows visualization of reaction progression in real-time.

These insights support the development of efficient, catalyst-free synthetic routes for hydantoin compounds.

Source:

Summary of Preparation Methods

Preparation Method Key Features Advantages Limitations
Hantzsch-type reaction α-Bromoketone + thiosemicarbazide + condensation with nitrophenylpyruvic acid Moderate yields, versatile, well-established Multi-step, moderate reaction times
Solvent-free mechanochemical Grinding p-nitrophenyl hydrazine + aldehydes at room temp Eco-friendly, rapid, catalyst-free Primarily for hydrazones, adaptation needed for hydantoins
In situ Raman monitoring Real-time reaction tracking without catalysts Enables reaction optimization Requires specialized equipment

Chemical Reactions Analysis

Synthetic Routes and Key Precursors

1-(4-(p-Nitrophenyl)-2-thiazolyl)hydantoin is synthesized via multi-step organic reactions involving thiazole and nitrophenyl precursors. Common methods include:

  • Hantzsch Thiazole Synthesis : Reacting α-bromoketones (e.g., 4-(p-nitrophenyl)phenacyl bromide) with thiosemicarbazide to form the thiazole ring, followed by cyclization with nitrophenylpyruvic acid derivatives to yield the hydantoin moiety .

  • Condensation Reactions : Hydantoin formation via cyclization of 2-hydrazinyl-thiazole intermediates with substituted pyruvic acids under acidic conditions .

Substitution Reactions

The p-nitrophenyl and thiazolyl groups facilitate electrophilic and nucleophilic substitutions:

  • Nitration : The aromatic nitro group undergoes further nitration under strong acidic conditions (H₂SO₄/HNO₃), though steric hindrance from the thiazolyl group limits regioselectivity .

  • Halogenation : Bromination at the thiazole ring’s C-5 position occurs via N-bromosuccinimide (NBS) in CCl₄, yielding 5-bromo derivatives (e.g., 1-(4-(2-bromo-4-nitrophenyl)-2-thiazolyl)hydantoin) .

Cyclization and Ring Expansion

The compound participates in cyclization to form fused heterocycles:

  • Tricyclic Systems : Bridging the thiazolyl C-5 and p-nitrophenyl C-2′ positions via ethylene or oxymethylene linkers generates rigidified tricyclic derivatives (e.g., dihydronaphtho[1,2-d]thiazoles), enhancing biological activity .

  • Friedel-Crafts Acylation : Intramolecular acylation of ketone intermediates forms α-tetralone derivatives, which are brominated and cyclized into thiazole-fused systems .

Redox Reactions

  • Reduction of Nitro Group : Catalytic hydrogenation (H₂/Pd-C) reduces the p-nitrophenyl group to p-aminophenyl, altering electronic properties and enabling subsequent diazotization .

  • Oxidation of Thiazole : Thiazolyl sulfur oxidizes to sulfoxide or sulfone derivatives using m-CPBA or H₂O₂, modifying reactivity.

Table 1: Reaction Conditions and Products

Reaction Type Conditions Products Yield Source
BrominationNBS, CCl₄, 0°C → RT, 12h1-(4-(2-Bromo-4-nitrophenyl)-2-thiazolyl)hydantoin65–70%
Tricyclic CyclizationPPA, 120°C, 6hDihydronaphtho[1,2-d]thiazole-hydantoin hybrids45–50%
Nitro ReductionH₂ (1 atm), Pd-C, EtOH, 24h1-(4-(p-Aminophenyl)-2-thiazolyl)hydantoin85%
CondensationHCl/EtOH, reflux, 4hHydrazone derivatives with aldehydes (e.g., benzaldehyde)60–75%

Mechanistic Insights

  • Nucleophilic Attack : The hydantoin’s carbonyl groups act as electrophilic sites for nucleophilic additions (e.g., Grignard reagents).

  • Radical Pathways : Photochemical reactions involving the nitro group generate aryl radicals, enabling cross-coupling with alkenes .

Scientific Research Applications

Pharmacological Applications

Hydantoin derivatives have been extensively studied for their pharmacological properties, particularly as anticonvulsants and anticancer agents.

Anticonvulsant Activity

Hydantoins are known for their role in treating epilepsy. For instance, phenytoin, a well-known hydantoin derivative, functions by stabilizing neuronal membranes and inhibiting repetitive neuronal firing through the blockade of voltage-gated sodium channels. Research indicates that modifications to the hydantoin structure can enhance its anticonvulsant efficacy. A study highlighted that certain derivatives exhibit improved binding affinity to sodium channels, thereby increasing their therapeutic potential against seizures .

Anticancer Properties

Recent investigations have focused on the anticancer potential of hydantoin derivatives. The compound's ability to induce apoptosis in cancer cells has been documented. For example, a study demonstrated that specific hydantoin derivatives could significantly inhibit the proliferation of various cancer cell lines, including HepG2 and A549, with IC50 values indicating potent activity . The mechanism involves the activation of apoptotic pathways and cell cycle arrest at the S-phase, mediated by upregulation of tumor suppressor proteins such as p21 and p53.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the pharmacological properties of hydantoin derivatives.

Structural Feature Effect on Activity
Aryl substitutionsIncreased lipophilicity enhances bioavailability and target interaction
Halogen substitutionsModifications can lead to improved potency against specific cancer cell lines
Functional groupsPresence of electron-withdrawing groups (e.g., nitro groups) can enhance anticancer activity

Studies have shown that varying these structural components can lead to significant differences in biological activity, emphasizing the importance of SAR in drug development .

Synthesis and Modification

The synthesis of hydantoin derivatives typically involves multi-step organic reactions, allowing for various modifications that can enhance biological activity.

  • Synthesis Techniques:
    • Condensation reactions between urea derivatives and α-halo ketones.
    • Cyclization methods to form the hydantoin ring structure.
  • Modification Strategies:
    • Introduction of functional groups (e.g., nitro or thiazole moieties) to improve solubility and target specificity.
    • Use of combinatorial chemistry techniques for high-throughput screening of potential candidates .

Case Study: Anticancer Activity

A research study evaluated a series of hydantoin derivatives against various cancer cell lines. The results indicated that compounds with thiazole rings exhibited superior antiproliferative effects compared to those without this modification. The most effective compound showed an IC50 value lower than that of standard chemotherapeutics like gefitinib .

Case Study: Anticonvulsant Efficacy

Another study assessed the anticonvulsant activity of modified hydantoins in animal models. The findings revealed that certain derivatives significantly reduced seizure frequency and duration compared to control groups treated with traditional antiepileptic drugs .

Mechanism of Action

The mechanism of action of 1-(4-(p-Nitrophenyl)-2-thiazolyl)hydantoin involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound targets enzymes and proteins involved in cellular processes, such as DNA replication and protein synthesis.

    Pathways Involved: It interferes with the normal functioning of these pathways, leading to the inhibition of cell growth and proliferation, particularly in bacterial and cancer cells.

Comparison with Similar Compounds

Structural Analogs: Hydantoin-Thiazolyl Derivatives

The most direct analogs are other hydantoin derivatives with substituted thiazolyl groups:

Compound Name Substituent Key Structural Differences Biological Activity (Observed in Related Studies)
1-(4-(p-Nitrophenyl)-2-thiazolyl)hydantoin p-Nitrophenyl Reference compound Not explicitly reported in evidence
1-(4-(p-Ethylphenyl)-2-thiazolyl)hydantoin p-Ethylphenyl Electron-donating ethyl group Not reported; predicted lower reactivity
1-(β-D-2'-deoxyribofuranosyl)-4-(2-thiazolyl)pyrazole Pyrazole-thiazole hybrid Pyrazole instead of hydantoin core Studied for DNA polymerase interactions

Key Observations :

  • Hydantoin’s rigid, planar structure may facilitate interactions with enzymes or receptors, similar to pyrazole-based analogs studied in DNA extension reactions .

Nitrofuran-Thiazolyl Derivatives

Compounds with nitro-substituted furan or thiazole rings exhibit notable carcinogenic and biological activities:

Compound Name Substituents Biological Activity (Organ Specificity) Reference
N-[4-(5-Nitro-2-furyl)-2-thiazolyl]acetamide (NFTA) 5-Nitro-2-furyl, acetamide Leukemia, forestomach tumors (mice)
Formic acid 2-[4-(5-nitro-2-furyl)-2-thiazolyl]hydrazide 5-Nitro-2-furyl, hydrazide Mammary gland tumors (rats)
N-[4-(5-Nitro-2-furyl)-2-thiazolyl]formamide (FANFT) 5-Nitro-2-furyl, formamide Urinary bladder carcinomas (rats, mice)

Key Observations :

  • The nitro group in these compounds is critical for carcinogenicity, likely through metabolic activation to reactive intermediates that bind DNA or proteins .
  • Thiazole rings enhance stability and bioavailability, as seen in FANFT’s potency for urinary bladder tumors .
  • Compared to hydantoin derivatives, acetamide/hydrazide moieties in nitrofurans may direct toxicity to specific organs (e.g., mammary glands vs. bladder) .

Hydrazino-Thiazolyl Derivatives

2-Hydrazinothiazoles with nitro or aryl substituents demonstrate distinct carcinogenic profiles:

Compound Name Substituents Biological Activity Reference
2-Hydrazino-4-(5-nitro-2-furyl)thiazole 5-Nitro-2-furyl Mammary gland carcinomas (rats)
2-Hydrazino-4-(4-nitrophenyl)thiazole 4-Nitrophenyl Mammary gland tumors (rats)
2-Hydrazino-4-(4-aminophenyl)thiazole 4-Aminophenyl Mammary gland tumors (lower potency)

Key Observations :

  • Replacement of nitro with amino groups reduces carcinogenicity, highlighting the nitro group’s role in bioactivation .

Comparative Carcinogenicity and Structure-Activity Relationships (SAR)

SAR Insights :

  • Nitro Group Position : Para-nitro (as in hydantoin derivative) vs. 5-nitro-furyl (in FANFT) influences metabolic activation routes. The para position may reduce direct DNA adduct formation compared to furan-based nitro groups.
  • Core Structure: Hydantoin’s cyclic urea structure may confer lower carcinogenicity than hydrazides or formamides, which generate reactive metabolites more readily .
  • Electron Effects: Nitro groups enhance electrophilicity, facilitating covalent binding to cellular macromolecules, while ethyl/amino groups diminish this effect .

Biological Activity

Hydantoin derivatives, particularly those incorporating thiazole and nitrophenyl moieties, have garnered attention in pharmacological research due to their diverse biological activities. This article focuses on the compound Hydantoin, 1-(4-(p-nitrophenyl)-2-thiazolyl)- , exploring its synthesis, biological properties, and potential therapeutic applications.

Chemical Structure and Synthesis

Hydantoin derivatives are characterized by a five-membered ring structure containing nitrogen atoms. The specific compound under investigation features a p-nitrophenyl group and a thiazole moiety, which are known to enhance biological activity. The synthesis of such compounds typically involves multi-step organic reactions, including the formation of hydantoins through the reaction of isocyanates with thioamides or other suitable precursors.

Anticancer Properties

Research indicates that hydantoin derivatives exhibit significant anticancer activity. For instance, compounds similar to Hydantoin, 1-(4-(p-nitrophenyl)-2-thiazolyl)- have been shown to inhibit the proliferation of various cancer cell lines. A study demonstrated that derivatives with structural modifications could effectively inhibit the epidermal growth factor receptor (EGFR) kinase activity, which is crucial for cancer cell growth and survival. Specifically, compounds with enhanced lipophilicity and specific functional groups exhibited improved inhibitory effects on EGFR phosphorylation, leading to reduced cancer cell viability .

The mechanism by which hydantoin derivatives exert their biological effects often involves the modulation of key signaling pathways. For example, certain derivatives have been found to induce apoptosis in cancer cells through the activation of caspases and upregulation of tumor suppressor proteins such as p21 and p53. This apoptotic pathway is critical for eliminating cancer cells and preventing tumor growth .

Case Studies and Research Findings

  • Inhibition of EGFR Kinase :
    • A series of hydantoin derivatives were synthesized and tested for their ability to inhibit EGFR kinase activity. One notable compound achieved an IC50 value of 27 µM against A431 cancer cells, indicating potent anticancer activity .
  • Induction of Apoptosis :
    • Another study revealed that specific hydantoin derivatives could induce S-phase growth arrest in cancer cells. This was accompanied by significant morphological changes indicative of apoptosis, including phosphatidylserine externalization and DNA fragmentation .
  • Structure-Activity Relationship (SAR) :
    • The SAR analysis highlighted that the introduction of electron-withdrawing groups (such as nitro groups) significantly enhanced the biological activity of hydantoins by improving their binding affinity to target proteins involved in cancer progression .

Data Table: Biological Activity Overview

Compound NameIC50 (µM)TargetMechanism of Action
Hydantoin, 1-(4-(p-nitrophenyl)-2-thiazolyl)-27A431 Cancer CellsInduces apoptosis via caspase activation
HA 5 (hydantoin derivative)27EGFR KinaseInhibition of kinase phosphorylation
HA 4 (hydantoin derivative)43.4EGFR KinaseImproved binding due to structural modification

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 1-(4-(p-nitrophenyl)-2-thiazolyl)hydantoin derivatives, and how can reaction conditions be tailored to improve yields?

  • Methodological Answer : A common approach involves coupling hydrazino-thiazole intermediates with chalcones in polar solvents like poly(ethylene glycol) (PEG-400), which enhances reaction efficiency and reduces side products . For example, base-catalyzed treatment of 4-(4'-chlorophenyl)-2-hydrazino-thiazole with substituted chalcones in PEG-400 achieved yields up to 68% under reflux conditions . Optimization strategies include adjusting catalyst load (e.g., NaOAc or KOH), solvent volume, and reaction time. Characterization via 1H^1 \text{H} NMR and UPLC-MS is critical to confirm structural integrity .

Q. How can researchers validate the structural identity of 1-(4-(p-nitrophenyl)-2-thiazolyl)hydantoin derivatives post-synthesis?

  • Methodological Answer : Multimodal characterization is essential:

  • NMR Spectroscopy : 1H^1 \text{H} NMR (400 MHz, DMSO-d6_6) reveals coupling constants (e.g., J=2.8HzJ = 2.8 \, \text{Hz} for thiazole protons) and substituent effects on chemical shifts (e.g., δ 7.40–7.53 ppm for aromatic protons) .
  • UPLC-MS : Provides molecular ion peaks (e.g., [M+H]+^+) and confirms purity (>95% by area normalization) .
  • Elemental Analysis : Cross-validates stoichiometry (e.g., C23_{23}H15_{15}ClN2_2O3_3S) .

Q. What preliminary biological screening approaches are recommended for assessing antimicrobial activity of these derivatives?

  • Methodological Answer : Standard protocols include:

  • Agar Diffusion Assays : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains at 50–100 µg/mL concentrations .
  • MIC Determination : Use microdilution methods in Mueller-Hinton broth, with positive controls (e.g., ciprofloxacin) .
  • Data Interpretation : Correlate substituent electronegativity (e.g., nitro groups) with enhanced activity, noting potential discrepancies in zone-of-inhibition measurements due to solubility issues .

Advanced Research Questions

Q. How can computational methods elucidate the structure-activity relationship (SAR) of 1-(4-(p-nitrophenyl)-2-thiazolyl)hydantoin derivatives?

  • Methodological Answer :

  • Docking Studies : Use software like AutoDock Vina to model interactions with target enzymes (e.g., bacterial dihydrofolate reductase). The p-nitrophenyl group may enhance binding via π-π stacking .
  • DFT Calculations : Analyze electron density maps to predict reactive sites (e.g., thiazole sulfur for nucleophilic attacks) .
  • QSAR Models : Train models using descriptors like logP, polar surface area, and Hammett constants to predict bioactivity .

Q. What strategies resolve contradictions in biological data across studies (e.g., variable antimicrobial efficacy)?

  • Methodological Answer :

  • Batch Reproducibility : Ensure consistent synthesis protocols (e.g., PEG-400 purity, catalyst aging) .
  • Strain-Specificity : Test derivatives against clinical isolates with documented resistance profiles .
  • Metabolite Profiling : Use LC-HRMS to identify degradation products that may interfere with activity assays .

Q. How can the hydantoin-thiazole core be modified to enhance metabolic stability without compromising activity?

  • Methodological Answer :

  • Substituent Engineering : Introduce electron-withdrawing groups (e.g., trifluoromethoxy at the para position) to reduce CYP450-mediated oxidation .
  • Prodrug Design : Synthesize phosphate or lysine conjugates (e.g., ethanolate salts) to improve aqueous solubility and bioavailability .
  • Isotope Labeling : Incorporate 13C^{13} \text{C} or 15N^{15} \text{N} at the hydantoin ring for tracking metabolic fate via mass spectrometry .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.